molecular formula C14H9F3O2 B15090523 3,2',3'-Trifluorobiphenyl-4-acetic acid

3,2',3'-Trifluorobiphenyl-4-acetic acid

Cat. No.: B15090523
M. Wt: 266.21 g/mol
InChI Key: LMCMKAIUZRPPAB-UHFFFAOYSA-N
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Description

3,2’,3’-Trifluorobiphenyl-4-acetic acid is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.2153 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a biphenyl structure, which is further substituted with an acetic acid group. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,2’,3’-Trifluorobiphenyl-4-acetic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3,2’,3’-Trifluorobiphenyl-4-acetic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and reduce costs. For instance, the use of more stable and readily available boron reagents can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,2’,3’-Trifluorobiphenyl-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hyd

Properties

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

2-[4-(2,3-difluorophenyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9F3O2/c15-11-3-1-2-10(14(11)17)8-4-5-9(7-13(18)19)12(16)6-8/h1-6H,7H2,(H,18,19)

InChI Key

LMCMKAIUZRPPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

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